molecular formula C11H5Cl2FN2O3 B8504440 2-Chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine

2-Chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine

Cat. No.: B8504440
M. Wt: 303.07 g/mol
InChI Key: OJZDPULGDINJTJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H5Cl2FN2O3 and its molecular weight is 303.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5Cl2FN2O3

Molecular Weight

303.07 g/mol

IUPAC Name

2-chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine

InChI

InChI=1S/C11H5Cl2FN2O3/c12-7-4-9(16(17)18)8(14)5-10(7)19-6-1-2-15-11(13)3-6/h1-5H

InChI Key

OJZDPULGDINJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in mineral oil) (0.620 g, 15.5 mmol) was placed in a 100 mL round bottom flask under argon. Dry DMF (30 mL) was added, followed by portion wise addition of 2-chloro-4-hydroxypyridine (1.339 g, 10.33 mmol) at 0° C. The mixture was stirred at 0° C. for 30 minutes, and then slowly warmed to RT. A solution of 5-chloro-2,4-difluoronitrobenzene (2 g, 10.33 mmol) in DMF (4.4 mL) was added to the suspension, and the mixture was placed in a 90° C. oil bath to heat for 15 hours under argon. The reaction mixture was then cooled to RT and diluted with ethyl acetate (100 mL), washed with 10% aqueous LiCl (3×100 mL) and brine (2×100 mL), dried (MgSO4) and purified via silica gel chromatography (ethyl acetate/hexanes) to yield 2-chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine as a bright yellow oil (1.415 g, 45% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.56 (dd, 1H), 8.35 (dd, 1H), 7.88 (dd, 1H), 7.32 (dd, 1H), 7.18 (m, 1H); MS (ESI) m/z: 303.0 (M+H+).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
1.339 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
4.4 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Chloro-4-hydroxypyridine (0.319 g, 2.460 mmol) was dissolved in DMF (10 mL) under argon and cooled to −15° C. Sodium hydride (60% in mineral oil) (0.148 g, 3.69 mmol) was added slowly and the mixture was stirred for 15 minutes. 5-Chloro-2,4-difluoronitrobenzene (0.5 g, 2.58 mmol) was then added all at once as a solution in DMF (2 mL). The reaction mixture stirred at −15° C. for 1 hour and then additional 5-chloro-2,4-difluoronitrobenzene (0.075 g) was added. The mixture stirred at −15° C. for an additional 15 hours and was then warmed to room temperature and diluted with ethyl acetate (100 mL) and washed with 10% aqueous lithium chloride (3×75 mL) and brine (75 mL). The organic layer was dried over magnesium sulfate and evaporated to yield an orange oil, which was then purified by silica gel chromatography (0 to 30% ethyl acetate/hexane) to give 2-chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine (0.64 g, 86% yield) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 8.57 (dd, 1H), 8.36 (dd, 1H), 7.87 (dd, 1H), 7.32 (dd, 1H), 7.19 (m, 1H); MS (ESI) m/z: 303.0 (M+H+).
Quantity
0.319 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.148 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.075 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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